molecular formula C8H10Br2N2O3S B6647439 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one

4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one

Cat. No.: B6647439
M. Wt: 374.05 g/mol
InChI Key: ZOWUCNZKYLKPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one typically involves the bromination of a pyridazinone precursor. The most common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The bromination process is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 4 and 5 positions of the pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and sulfonyl group play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylsulfonylpropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,5-dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O3S/c1-16(14,15)4-2-3-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWUCNZKYLKPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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